molecular formula C20H19N3O2 B14876396 6-(naphthalen-1-yl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one

6-(naphthalen-1-yl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one

Cat. No.: B14876396
M. Wt: 333.4 g/mol
InChI Key: SLURPTJHJMBYEU-UHFFFAOYSA-N
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Description

6-(naphthalen-1-yl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthalene ring, a pyrrolidine ring, and a pyridazinone core, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(naphthalen-1-yl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the Naphthalene Ring: This step may involve a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.

    Attachment of the Pyrrolidine Ring: This can be done through a nucleophilic substitution reaction where the pyrrolidine ring is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: N-oxides of the pyrrolidine ring.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(naphthalen-1-yl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The naphthalene and pyridazinone moieties could play a role in binding to the active site of enzymes, while the pyrrolidine ring may enhance its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents.

    Naphthalene Derivatives: Compounds with naphthalene rings and various functional groups.

    Pyrrolidine Derivatives: Compounds containing pyrrolidine rings with different substituents.

Uniqueness

The uniqueness of 6-(naphthalen-1-yl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one lies in its combination of the naphthalene, pyridazinone, and pyrrolidine moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

6-naphthalen-1-yl-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one

InChI

InChI=1S/C20H19N3O2/c24-19-11-10-18(17-9-5-7-15-6-1-2-8-16(15)17)21-23(19)14-20(25)22-12-3-4-13-22/h1-2,5-11H,3-4,12-14H2

InChI Key

SLURPTJHJMBYEU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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